2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid
Description
2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoromethyl group at the 2-position and fused to an isonicotinic acid (pyridine-4-carboxylic acid) moiety. This structure combines aromaticity, electron-withdrawing trifluoromethyl groups, and a carboxylic acid functional group, making it a versatile intermediate in medicinal chemistry and material science. Its molecular formula is C₁₁H₆F₃N₃O₂ (calculated based on structural analogs in and synthesis data) .
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pyrimidine and pyridine rings contribute to π-π stacking interactions, critical in drug-receptor binding.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)pyrimidin-4-yl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3N3O2/c12-11(13,14)10-16-4-2-7(17-10)8-5-6(9(18)19)1-3-15-8/h1-5H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYWAFVJMIXSJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC(=NC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone for constructing the bipyridyl scaffold of this compound. In one approach, 4-iodo-2-(trifluoromethyl)pyridine undergoes coupling with 2-boronoisonicotinic acid under palladium catalysis. The reaction typically employs PdCl₂(dppf) with a phosphate buffer (e.g., K₃PO₄) in tetrahydrofuran (THF) at 80–120°C. Yields range from 60–75%, depending on the substituents and reaction time.
Example Procedure
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Combine 4-iodo-2-(trifluoromethyl)pyridine (1.0 mmol), 2-boronoisonicotinic acid (1.2 mmol), PdCl₂(dppf) (0.05 mmol), and K₃PO₄ (3.0 mmol) in THF/H₂O (4:1).
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Heat at 100°C for 12 hours under nitrogen.
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Acidify with HCl to precipitate the product.
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Purify via recrystallization (ethanol/water) to obtain the target compound (65% yield).
Multi-Step Synthesis from Nicotinic Acid Derivatives
Chlorination and Fluorination Sequence
A patent by CN110627714A outlines a three-step route starting from 2-chloro-3-nitropyridine:
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Trifluoromethylation : React 2-chloro-3-nitropyridine with CF₃SiMe₃ in DMF using CuI/1,10-phenanthroline (yield: 70%).
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Fluorination : Treat the intermediate with tetrabutylammonium fluoride (TBAF) in acetonitrile (reflux, 6 hours).
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Carboxylation : Introduce CO₂ gas under lithiation (LiTMP, THF, −78°C) to form the carboxylic acid group (overall yield: 45%).
Data Table 1: Comparative Yields for Multi-Step Synthesis
| Step | Reagents | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃SiMe₃, CuI | 70 |
| Fluorination | TBAF, CH₃CN | 85 |
| Carboxylation | LiTMP, CO₂ | 75 |
Radical Trifluoromethylation via Minisci Reaction
Langlois’ Reagent (CF₃SO₂Na)
A recent study (ACS JOC 2025) describes a radical-based approach using CF₃SO₂Na under aqueous conditions. The method avoids inert atmospheres and leverages UV light to generate trifluoromethyl radicals, which attack pyrimidine rings. The isonicotinic acid moiety is pre-functionalized with a leaving group (e.g., bromine) for subsequent coupling.
Advantages
Hydrolysis of Cyano Precursors
Chemical Reactions Analysis
Types of Reactions: 2-(2-(Trifluoromethyl)pyrimidin-4-yl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be used to modify the compound's functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and halides can be used in substitution reactions, often facilitated by catalysts or specific solvents.
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Neuroprotective Agents
One of the most promising applications of 2-(2-(trifluoromethyl)pyrimidin-4-YL)isonicotinic acid is in the development of neuroprotective agents. Research indicates that compounds with similar structures can selectively inhibit neuronal nitric oxide synthase (nNOS), which is implicated in neurodegenerative disorders. The ability to enhance bioavailability and selectivity against nNOS makes this compound a candidate for treating conditions like Alzheimer's disease and Parkinson's disease, where excessive nitric oxide contributes to neuronal damage .
1.2. Anti-Fibrotic Activity
Recent studies have shown that derivatives of pyrimidine, including those with trifluoromethyl substitutions, exhibit anti-fibrotic properties. For instance, compounds designed similarly to this compound have demonstrated efficacy in inhibiting collagen synthesis and expression in hepatic stellate cells, suggesting potential therapeutic applications for liver fibrosis .
Structure-Activity Relationship Studies
2.1. Optimization of Biological Activity
The synthesis and optimization of this compound derivatives have been extensively studied to understand their structure-activity relationships (SAR). Modifications to the pyridine and pyrimidine rings can significantly alter the potency and selectivity of these compounds against various biological targets. For example, the introduction of different substituents has been shown to enhance binding affinity and inhibitory activity against specific enzymes involved in disease pathways .
2.2. Case Studies on Efficacy
Several case studies highlight the efficacy of modified derivatives in preclinical models:
- Case Study 1: A derivative with enhanced lipophilicity showed improved permeability across cellular membranes, resulting in better bioavailability in vivo.
- Case Study 2: Another compound demonstrated significant inhibition of collagen prolyl-4-hydroxylase (CP4H), which is crucial for collagen maturation, thereby reducing fibrosis markers in animal models .
Synthesis and Chemical Properties
3.1. Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from simple fluorinated precursors. Efficient synthetic routes have been developed that optimize yield and purity, which are essential for further biological testing .
3.2. Chemical Stability and Metabolism
Understanding the metabolic stability of this compound is crucial for its application as a therapeutic agent. Studies indicate that modifications can enhance resistance to metabolic degradation, thereby prolonging its action in biological systems .
Mechanism of Action
The mechanism by which 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid exerts its effects depends on its molecular targets and pathways. The trifluoromethyl group can influence the compound's binding affinity to specific receptors or enzymes, leading to biological or chemical activity. The exact mechanism may vary based on the context in which the compound is used.
Comparison with Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid
- Structure : Pyridine-4-carboxylic acid with a trifluoromethyl group at the 2-position.
- Molecular Formula: C₇H₄F₃NO₂ ().
- Key Differences: Lacks the pyrimidine ring present in the target compound.
- Applications : Primarily used as a building block for synthesizing agrochemicals and pharmaceuticals.
2-Chloro-5-(Trifluoromethyl)pyridine-4-carboxylic Acid
- Structure : Pyridine-4-carboxylic acid with chlorine at the 2-position and trifluoromethyl at the 5-position (CAS 505084-58-2, ).
- Molecular Formula: C₈H₃ClF₃NO₂.
- Key Differences : Chlorine substituent introduces steric and electronic effects distinct from the pyrimidinyl group. The altered substitution pattern may affect binding affinity in biological targets.
- Applications : Intermediate in herbicides and kinase inhibitors.
4-(Trifluoromethyl)-2-[6-(Trifluoromethyl)pyrimidin-4-yl]aniline Derivatives
- Structure : Aromatic amines with dual trifluoromethylpyrimidine and trifluoromethylphenyl groups (e.g., –6).
- Example Compound :
- Key Differences : Larger molecular weight due to spirocyclic or carboxamide extensions. These derivatives exhibit enhanced pharmacokinetic properties (e.g., solubility, target engagement) compared to the simpler carboxylic acid analog.
- Applications : Patent data (EP 4 374 877 A2) highlights their use in kinase inhibitors, particularly for oncology and inflammatory diseases .
Structural and Functional Analysis
Substituent Effects
- Trifluoromethyl Groups : Present in all compared compounds, these groups improve metabolic stability and membrane permeability. In the target compound, the pyrimidine-linked trifluoromethyl group may enhance electronic effects compared to phenyl-linked analogs.
- Heterocyclic Cores :
- Pyrimidine vs. Pyridine : Pyrimidine offers two nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. This is absent in 2-(trifluoromethyl)isonicotinic acid ().
- Carboxylic Acid vs. Aniline : The carboxylic acid group in the target compound allows for ionic interactions and derivatization (e.g., esterification), whereas aniline derivatives (–6) enable covalent or coordination bonding.
Physicochemical Properties
Biological Activity
2-(2-(Trifluoromethyl)pyrimidin-4-YL)isonicotinic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), molecular docking, and in vitro evaluations.
Chemical Structure
The compound features a pyrimidine ring substituted with a trifluoromethyl group and isonicotinic acid, which contributes to its unique biological properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, often improving their pharmacological profiles.
Antimicrobial Properties
Research indicates that pyridine and pyrimidine derivatives exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The incorporation of the trifluoromethyl group in this compound may enhance these properties due to increased electron-withdrawing effects, which can improve binding affinity to microbial targets.
Antitubercular Activity
Recent studies have focused on the antitubercular potential of related compounds. For example, quinolinone-thiosemicarbazone hybrids have demonstrated promising activity against Mycobacterium tuberculosis, suggesting that similar structural motifs in this compound may also yield effective antitubercular agents . Molecular docking studies indicate that such compounds can effectively bind to key proteins involved in the metabolic processes of the bacteria.
Anti-inflammatory Effects
The anti-inflammatory properties of pyridine derivatives have been documented extensively. Compounds containing the isonicotinic acid moiety have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response . This suggests that this compound might possess similar anti-inflammatory activity, potentially making it useful in treating inflammatory conditions.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and metabolic stability |
| Isonicotinic Acid Moiety | Enhances interaction with biological targets |
| Pyrimidine Ring | Contributes to overall stability and reactivity |
Case Studies
- Antimicrobial Screening : A study evaluated a series of pyridine derivatives against a panel of bacterial pathogens. The results showed that compounds with trifluoromethyl substitutions exhibited significantly higher antibacterial activity compared to their non-fluorinated counterparts .
- Antitubercular Activity : In a QSAR study, models predicted that modifications similar to those present in this compound could lead to enhanced efficacy against M. tuberculosis . The binding energies calculated through molecular dynamics simulations indicated strong interactions with target proteins.
- Anti-inflammatory Studies : Compounds derived from isonicotinic acid were tested for COX inhibition, revealing that certain derivatives had comparable or superior activity compared to established anti-inflammatory drugs .
Q & A
Q. What synthetic routes are commonly employed to prepare 2-(2-(trifluoromethyl)pyrimidin-4-yl)isonicotinic acid, and how is structural confirmation achieved?
The compound is synthesized via coupling reactions, such as Suzuki-Miyaura cross-coupling, using intermediates like 4-chloro-6-(trifluoromethyl)pyrimidine and boronic acid derivatives (e.g., 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline). Post-synthesis, structural confirmation is performed using LCMS (e.g., m/z 742 [M+H]+ in Example 237) and HPLC retention time analysis under specific conditions (e.g., SMD-TFA05, 1.27 minutes in Example 405). Purification often involves C18 reverse-phase chromatography with acetonitrile/water gradients .
Q. What are typical impurities in the synthesis of trifluoromethyl-containing pyrimidine derivatives, and how are they mitigated?
Common impurities include unreacted starting materials, byproducts from incomplete coupling, or residual solvents. These are addressed via iterative purification methods, such as azeotropic drying with toluene to remove volatile impurities and reverse-phase chromatography (e.g., YMC-Actus Triart C18 columns) to isolate the target compound .
Q. Which spectroscopic techniques are critical for characterizing intermediates in this compound’s synthesis?
LCMS is routinely used to confirm molecular weight (e.g., m/z 727 [M+H]+ in Example 384), while HPLC under standardized conditions (e.g., 0.1% formic acid in MeCN/water) provides purity and retention time data. Though not explicitly stated in the evidence, NMR and IR spectroscopy are inferred for structural elucidation of intermediates .
Advanced Research Questions
Q. How can coupling reaction yields for trifluoromethylpyrimidine derivatives be optimized in multi-step syntheses?
Yield optimization involves:
- Catalyst selection : Use of cesium carbonate as a base in SN2 reactions (e.g., 66% yield in Example 383) .
- Temperature control : Heating to 55–80°C to accelerate coupling while minimizing side reactions .
- Solvent systems : Polar aprotic solvents like acetonitrile or DMF improve solubility of intermediates .
- Purification : Gradient elution in HPLC with formic acid modifiers enhances separation efficiency .
Q. How should researchers resolve discrepancies in HPLC retention times under varying analytical conditions?
Retention time variability (e.g., 1.25 vs. 1.40 minutes) arises from differences in mobile phase composition (e.g., 0.1% formic acid vs. TFA modifiers) or column dimensions. To standardize results, use identical columns (e.g., YMC-Actus Triart C18) and calibrate with reference standards under fixed conditions. Cross-validate with LCMS to confirm compound identity .
Q. What strategies enhance the stability of isonicotinic acid derivatives in biological assays?
Stability is improved by:
- Functional group modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) to reduce hydrolysis .
- Prodrug approaches : Esterification of carboxylic acid moieties (e.g., methyl 2-(trifluoromethyl)isonicotinate) to enhance membrane permeability, followed by enzymatic cleavage in vivo .
- Formulation : Use of co-solvents like methanol or DMF to maintain solubility during biological testing .
Q. How can computational modeling guide the design of analogs with improved target binding?
Molecular docking studies can predict interactions between the trifluoromethylpyrimidine core and target proteins (e.g., kinase domains). Modifications to the isonicotinic acid moiety, such as introducing spirocyclic or diazaspiro systems (e.g., 5,6-diazaspiro[3.5]non-8-ene in Example 384), are informed by steric and electronic compatibility with binding pockets .
Data Interpretation & Contradictions
Q. How should conflicting LCMS data be interpreted when synthesizing complex spirocyclic derivatives?
Discrepancies in observed vs. theoretical m/z values may arise from adduct formation (e.g., [M+Na]+) or isotopic patterns due to fluorine/chlorine atoms. Use high-resolution mass spectrometry (HRMS) for accurate mass determination and isotopic distribution analysis. Cross-reference retention times and synthetic pathways to rule out isomeric byproducts .
Q. What experimental controls are essential when scaling up reactions involving trifluoromethylated intermediates?
Include:
- In-process monitoring : Regular LCMS checks to detect intermediates or degradation products .
- Stoichiometric precision : Ensure exact molar ratios of reagents (e.g., 1:1.2 molar ratio of aniline to brominating agents) to avoid excess unreacted starting materials .
- Temperature gradients : Gradual heating/cooling to prevent exothermic side reactions during scale-up .
Methodological Best Practices
Q. What purification techniques are most effective for polar trifluoromethylated compounds?
Reverse-phase chromatography (C18 columns with MeCN/water gradients) is preferred for polar intermediates. For highly fluorinated compounds, azeotropic drying with toluene or ethyl acetate removes residual acetic acid or water .
Q. How can reaction reproducibility be ensured in multi-step syntheses?
Document precise reaction parameters (e.g., 75°C for 1.5 hours in Example 383) and use standardized reagents (e.g., tetrabutylammonium iodide as a phase-transfer catalyst). Validate each step with LCMS/HPLC before proceeding to subsequent reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
